molecular formula C14H13NO4 B13698004 Ethyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate

Ethyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate

Cat. No.: B13698004
M. Wt: 259.26 g/mol
InChI Key: FKBUPOFMMWGTDT-UHFFFAOYSA-N
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Description

Ethyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a dioxino ring fused to a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of aniline derivatives with acetaldehyde under microwave irradiation has been reported to yield quinaldine derivatives . This method can be adapted to synthesize the desired compound by selecting suitable starting materials and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline core, leading to the formation of dihydroquinoline derivatives.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-diones, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

Ethyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial in the development of treatments for neurodegenerative diseases.

Comparison with Similar Compounds

Ethyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their functional groups and specific applications. The unique dioxino ring in this compound distinguishes it from other quinoline derivatives, contributing to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

ethyl 2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate

InChI

InChI=1S/C14H13NO4/c1-2-17-14(16)10-5-9-6-12-13(19-4-3-18-12)7-11(9)15-8-10/h5-8H,2-4H2,1H3

InChI Key

FKBUPOFMMWGTDT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=C3C(=CC2=C1)OCCO3

Origin of Product

United States

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